An In-Depth Technical Guide to Quinoline N-oxide Hydrate: Properties, Synthesis, and Applications for the Research Scientist
An In-Depth Technical Guide to Quinoline N-oxide Hydrate: Properties, Synthesis, and Applications for the Research Scientist
Introduction: Unveiling the Potential of a Versatile Heterocycle
Quinoline N-oxide hydrate stands as a pivotal intermediate in the realms of organic synthesis and medicinal chemistry.[1] Its unique electronic and steric properties, stemming from the N-oxide functionality, render it a versatile precursor for the synthesis of a diverse array of functionalized quinoline derivatives. These derivatives are integral components of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides an in-depth exploration of the physical and chemical properties of quinoline N-oxide hydrate, detailed experimental protocols, and a comprehensive overview of its applications, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring a thorough understanding of this compound's reactivity and potential.
Physicochemical Properties: A Foundation for Application
A comprehensive understanding of the physical and chemical properties of quinoline N-oxide hydrate is paramount for its effective utilization in research and development. These properties dictate its handling, storage, and behavior in various reaction conditions.
Core Physical and Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO·xH₂O | [1] |
| Molecular Weight | 145.16 g/mol (anhydrous basis) | [1] |
| Appearance | White to brown crystalline powder | [1] |
| Melting Point | 52-59 °C | [1] |
| Boiling Point | 173 °C at 4 mmHg | [1] |
| Solubility | Soluble in methanol. Its hydrophilic nature suggests good solubility in aqueous environments. | [1] |
| CAS Number | 198878-42-1 (hydrate), 1613-37-2 (anhydrous) | [1][2] |
Note: The degree of hydration (x) can vary.
The presence of the polar N-oxide group significantly influences the molecule's properties, enhancing its solubility in polar solvents compared to the parent quinoline. The hydrate form indicates the presence of water molecules within the crystal lattice, which can affect its melting point and stability.
Synthesis of Quinoline N-oxide Hydrate: A Practical Step-by-Step Protocol
The synthesis of quinoline N-oxide is typically achieved through the oxidation of quinoline. The following protocol outlines a common and reliable method using meta-chloroperoxybenzoic acid (mCPBA), a widely used and effective oxidizing agent.
Experimental Protocol: Oxidation of Quinoline
Objective: To synthesize Quinoline N-oxide via the oxidation of quinoline using mCPBA.
Materials:
-
Quinoline
-
meta-Chloroperoxybenzoic acid (mCPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EA) and Methanol (MeOH) for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve quinoline (1.0 eq) in dichloromethane (DCM).
-
Addition of Oxidant: To the stirred solution, add a solution of mCPBA (1.1 eq) in DCM dropwise at 0 °C (ice bath). The dropwise addition is crucial to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material (quinoline) and the formation of the more polar product (quinoline N-oxide).
-
Workup:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize the excess mCPBA and the by-product, m-chlorobenzoic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate and methanol as the eluent to afford the pure quinoline N-oxide.
-
Hydrate Formation: The purified quinoline N-oxide can be obtained as a hydrate by exposure to atmospheric moisture or by recrystallization from a solvent containing water.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of Quinoline N-oxide hydrate.
Chemical Reactivity and Synthetic Utility
The N-oxide group in quinoline N-oxide dramatically alters the reactivity of the quinoline ring system, making it a versatile precursor for a variety of organic transformations. The electron-withdrawing nature of the N-oxide deactivates the ring towards electrophilic substitution but activates the C2 and C4 positions for nucleophilic attack.
Key Reaction Types:
-
Nucleophilic Substitution: Quinoline N-oxide readily undergoes nucleophilic substitution at the C2 and C4 positions with a variety of nucleophiles, including amines, cyanides, and organometallics. This reactivity is a cornerstone of its synthetic utility.
-
C-H Functionalization: In recent years, transition-metal-catalyzed C-H functionalization of quinoline N-oxides has emerged as a powerful tool for the regioselective introduction of various functional groups, such as aryl, alkyl, and amino groups, at different positions of the quinoline core.[3]
-
Cycloaddition Reactions: The N-oxide functionality can participate in [3+2] cycloaddition reactions with alkynes and alkenes, providing access to complex heterocyclic systems.
-
Photochemical Reactions: Quinoline N-oxide exhibits rich photochemistry, undergoing rearrangements and isomerizations upon irradiation with light to form products like quinolones and oxazepines.
Applications in Drug Discovery and Development
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[4] Quinoline N-oxide hydrate serves as a key intermediate in the synthesis of many of these biologically active molecules.
Examples of Drug Classes Synthesized from Quinoline Derivatives:
-
Antimalarials: Chloroquine and Hydroxychloroquine
-
Anticancer Agents: Camptothecin and its derivatives
-
Antibiotics: Ciprofloxacin and other fluoroquinolones
-
Anti-inflammatory Drugs: A growing area of research for novel quinoline-based compounds.[1]
The ability to functionalize the quinoline ring system regioselectively using quinoline N-oxide as a starting material is a critical strategy in the development of new drug candidates with improved efficacy and reduced side effects.
Spectroscopic Characterization
Spectroscopic analysis is essential for the identification and characterization of quinoline N-oxide hydrate.
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 8.8 Hz, 1H), 8.52 (dd, J = 6.0, 0.6 Hz, 1H), 7.85 (d, J = 8.1 Hz, 1H), 7.79–7.70 (m, 2H), 7.67–7.60 (m, 1H), 7.28 (dd, J = 8.5, 6.2 Hz, 1H).[5] The downfield shifts of the protons, particularly those on the pyridine ring, are indicative of the electron-withdrawing effect of the N-oxide group.
-
¹³C NMR (100 MHz, CDCl₃): δ 141.5, 135.6, 130.5 (2C), 128.7, 128.1, 126.1, 120.9, 119.7.[5]
-
IR Spectroscopy: Expected to show characteristic peaks for the aromatic C-H stretching, C=C and C=N ring stretching, and a strong N-O stretching band.
-
UV-Vis Spectroscopy: The UV-Vis spectrum will exhibit absorption bands corresponding to the π-π* transitions of the aromatic system.
Safety, Handling, and Toxicology
As with any chemical reagent, proper safety precautions must be observed when handling quinoline N-oxide hydrate.
Hazard Identification
Quinoline N-oxide is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If working with fine powders or in an area with inadequate ventilation, use a NIOSH-approved respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. It may be necessary to treat it as hazardous waste.
Toxicological Information
Conclusion: A Versatile Tool for Chemical Innovation
Quinoline N-oxide hydrate is a valuable and versatile reagent for the synthesis of a wide range of functionalized quinoline derivatives. Its unique reactivity, conferred by the N-oxide group, allows for regioselective modifications of the quinoline scaffold that are often difficult to achieve with the parent heterocycle. A thorough understanding of its physicochemical properties, synthetic methodologies, and reactivity is essential for harnessing its full potential in drug discovery, materials science, and organic synthesis. By adhering to strict safety protocols, researchers can confidently and effectively utilize this powerful building block to drive innovation in their respective fields.
References
-
SAFETY DATA SHEET - (URL: [Link])
-
Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (URL: [Link])
- Electronic Supporting Inform
-
The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Toxicological Review of Quinoline (CAS No. 91-22-5). (URL: [Link])
-
X-ray Crystallographic Analysis of Quinoline N-oxide and Isoquinoline N-oxide with Zinc Halides, Nitrates, Perchlorates. - Digital Commons@Georgia Southern. (URL: [Link])
-
Quinoline - Hazardous Substance Fact Sheet. (URL: [Link])
-
Scheme 17.4 Preparation of substrates for quinoline N-oxide synthesis - ResearchGate. (URL: [Link])
-
Quinoline 1-oxide | C9H7NO | CID 15366 - PubChem - NIH. (URL: [Link])
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. (URL: [Link])
-
Preparation and Properties of Quinoline | PDF | Chemical Reactions | Sulfuric Acid - Scribd. (URL: [Link])
-
Preparation and Properties of Quinoline. (URL: [Link])
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC - NIH. (URL: [Link])
-
Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (URL: [Link])
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (URL: [Link])
-
Quinoline | C9H7N | CID 7047 - PubChem - NIH. (URL: [Link])
-
Quinoline N Oxide Hydrate | PDF - Scribd. (URL: [Link])
-
Quinoline N-oxide hydrate, 97% (dry wt.), water ca 20% - Fisher Scientific. (URL: [Link])
-
Common Solvents Used in Organic Chemistry: Table of Properties 1. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Quinoline 1-oxide | C9H7NO | CID 15366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. Quinoline N-oxide hydrate, 97% (dry wt.), water ca 20% | Fisher Scientific [fishersci.ca]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. nj.gov [nj.gov]
